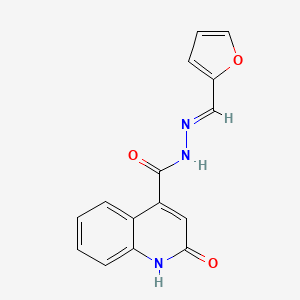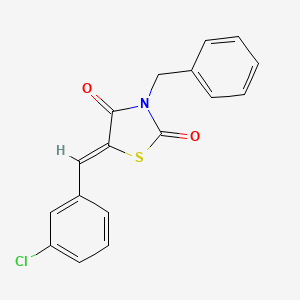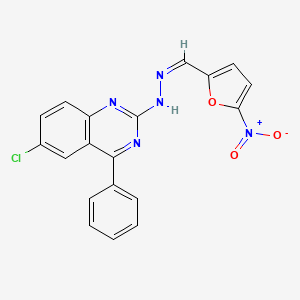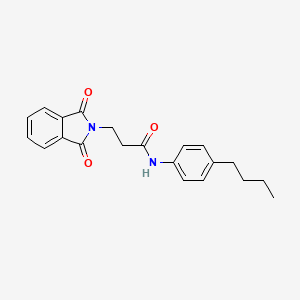
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide
Descripción general
Descripción
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide, commonly known as FQH, is a synthetic compound with potential applications in medicinal chemistry. This compound belongs to the class of hydrazide derivatives and has been found to exhibit promising biological activities, including antimicrobial, antitumor, and antiviral properties.
Aplicaciones Científicas De Investigación
FQH has been extensively studied for its biological activities and potential applications in medicinal chemistry. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, FQH has been shown to possess antitumor activity against different cancer cell lines, including breast cancer, lung cancer, and liver cancer. Moreover, FQH has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Mecanismo De Acción
The mechanism of action of FQH is not well understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. FQH has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. Additionally, FQH has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, FQH has been shown to inhibit the replication of HIV and HSV by interfering with viral entry and replication.
Biochemical and Physiological Effects:
FQH has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, FQH has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FQH has several advantages for lab experiments, including its low toxicity, high solubility, and stability under different conditions. However, some limitations should be considered, including its limited water solubility and potential side effects on human health.
Direcciones Futuras
Several future directions can be explored to enhance the biological activities and potential applications of FQH. These include the development of FQH derivatives with improved solubility and bioavailability, the investigation of its mechanism of action at the molecular level, and the evaluation of its efficacy in animal models of various diseases. Moreover, FQH can be used as a lead compound for the development of new drugs with novel biological activities and improved therapeutic efficacy.
Conclusion:
In conclusion, FQH is a synthetic compound with potential applications in medicinal chemistry. It exhibits promising biological activities, including antimicrobial, antitumor, and antiviral properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FQH have been discussed in this paper. Further research is needed to explore the potential applications of FQH in various diseases and to develop new drugs with improved therapeutic efficacy.
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-8-12(11-5-1-2-6-13(11)17-14)15(20)18-16-9-10-4-3-7-21-10/h1-9H,(H,17,19)(H,18,20)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBIDTOXOVGGMC-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N/N=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethoxyphenyl)ethanone O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B3909007.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(4-fluorophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909023.png)
![methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate](/img/structure/B3909027.png)
![{1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B3909047.png)

![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetohydrazide](/img/structure/B3909059.png)

![N-(2-(2-thienyl)-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909076.png)
![N-[4-(acetylamino)benzyl]-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]amino}acetamide](/img/structure/B3909081.png)
![ethyl 4-({3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B3909084.png)
![2-nitro-5,10-dihydro-11H-indolo[3,2-b]quinolin-11-one](/img/structure/B3909096.png)
![(5-{[3-cyano-4-(methylamino)-5-nitro-2-pyridinyl]amino}-2,4-pentadien-1-ylidene)malononitrile](/img/structure/B3909099.png)
